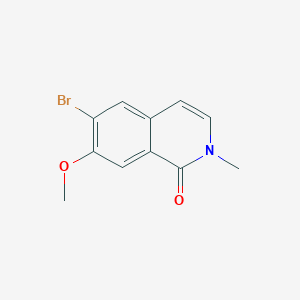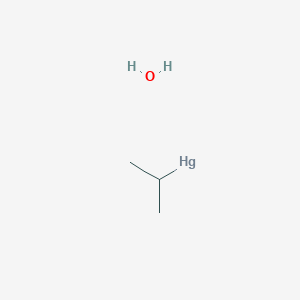![molecular formula C14H8N2 B13978688 Benzo[h]quinoline-4-carbonitrile CAS No. 860565-30-6](/img/structure/B13978688.png)
Benzo[h]quinoline-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[h]quinoline-4-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused benzene and pyridine ring system with a nitrile group attached at the fourth position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions
Benzo[h]quinoline-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of benzaldehyde, methyl cyanoacetate, and an aromatic amine in the presence of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . This method is efficient and environmentally friendly, producing high yields of the desired product.
Another method involves a one-pot multicomponent reaction using 2-chlorobenzo[h]quinoline-3-carbaldehyde, a Wittig reagent, and active methylene compounds such as benzoylacetonitrile . This reaction proceeds through a Michael addition followed by intramolecular cyclization, resulting in high yields and a straightforward workup procedure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous for industrial applications due to reduced reaction times and lower environmental impact.
化学反応の分析
Types of Reactions
Benzo[h]quinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Benzo[h]quinoline-4-amine.
Substitution: Various substituted benzo[h]quinoline derivatives depending on the reagents used.
科学的研究の応用
Benzo[h]quinoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing into its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of benzo[h]quinoline-4-carbonitrile varies depending on its application. In medicinal chemistry, it often targets specific enzymes or receptors involved in disease pathways. For example, as an anticancer agent, it may inhibit the activity of enzymes involved in cell proliferation or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary, but they typically involve interactions with nucleic acids or proteins.
類似化合物との比較
Similar Compounds
Benzo[f]quinoline: Another heterocyclic compound with similar structural features but different electronic properties.
Quinoline: The parent compound of the quinoline family, lacking the fused benzene ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Uniqueness
Benzo[h]quinoline-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential for further functionalization. Its fused ring system also contributes to its stability and electronic properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
860565-30-6 |
|---|---|
分子式 |
C14H8N2 |
分子量 |
204.23 g/mol |
IUPAC名 |
benzo[h]quinoline-4-carbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-11-7-8-16-14-12-4-2-1-3-10(12)5-6-13(11)14/h1-8H |
InChIキー |
FAMRHESCAIINAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=CN=C32)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


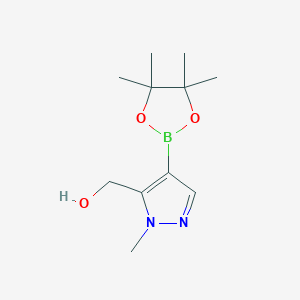
![3-[2-(3-Cyano-5-fluorophenoxy)-5-methylsulfanylphenyl]propanoic acid](/img/structure/B13978617.png)


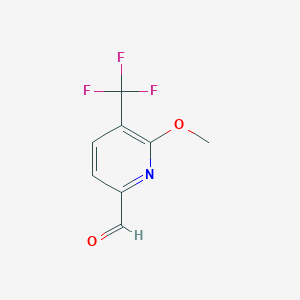
![6-Methyl-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13978657.png)

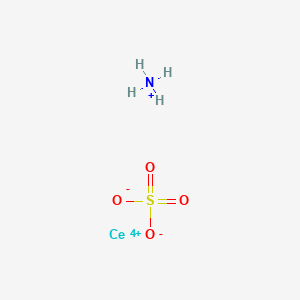
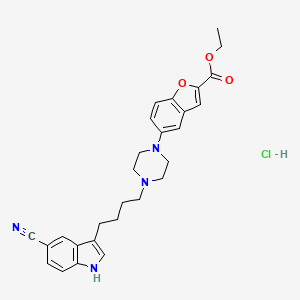
![6-Chloroimidazo[1,2-a]pyridine-8-methanol](/img/structure/B13978681.png)

